N-cyclopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-CYCLOPENTYL-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group and a cycloheptapyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used .
Scientific Research Applications
N-CYCLOPENTYL-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxo-2h,3h,5h,6h,7h,8h,9h-cyclohepta[c]pyridazin-2-yl)acetic acid: This compound shares a similar core structure but differs in the functional groups attached to it.
Pyridazine derivatives: These compounds have a pyridazine ring and exhibit various biological activities.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H23N3O2 |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-cyclopentyl-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C16H23N3O2/c20-15(17-13-7-4-5-8-13)11-19-16(21)10-12-6-2-1-3-9-14(12)18-19/h10,13H,1-9,11H2,(H,17,20) |
InChI Key |
AEYSUUMSIWVBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
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